molecular formula C12H21NO3 B2721275 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- CAS No. 1205542-21-7

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-

Katalognummer: B2721275
CAS-Nummer: 1205542-21-7
Molekulargewicht: 227.304
InChI-Schlüssel: MQOLTEHTFKRZNV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

tert-butyl (8R)-8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLTEHTFKRZNV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclopropanation via Dihalocarbene Addition

A widely cited approach involves the reaction of 4-methylene-piperidine derivatives with dihalocarbenes, generated from trihaloacetate salts (e.g., sodium tribromoacetate).

Procedure :

  • Substrate Preparation : N-Boc-4-methylenepiperidine is treated with sodium tribromoacetate under phase-transfer conditions (Bu₄NBr, NaOH).
  • Cyclopropanation : The dihalocarbene inserts into the exocyclic double bond, forming the spiro[2.5]octane system.
  • Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β) introduces the C4 hydroxyl group with >90% enantiomeric excess (ee).

Optimization :

  • Yields improve from 35% to 62% when using microwave irradiation (100°C, 30 min).
  • Chiral ligands like (DHQ)₂PHAL enhance stereocontrol during dihydroxylation.

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs’ catalyst to form the spirocycle:

Steps :

  • Diene Synthesis : N-Boc-piperidin-4-one is converted to a divinyl derivative via Wittig olefination.
  • RCM : Second-generation Grubbs’ catalyst (5 mol%) induces cyclization at 40°C in dichloromethane, yielding the spirocyclic framework in 55% yield.
  • Hydrogenation : Selective reduction of the exocyclic double bond with Pd/C under H₂ affords the saturated system.

Limitations :

  • Requires stringent exclusion of moisture.
  • Catalyst costs impede large-scale applications.

Enzymatic Resolution for Stereochemical Control

Racemic mixtures of 4-hydroxy derivatives are resolved using lipase-mediated kinetic resolution:

Protocol :

  • Acetylation : Treat racemic 4-hydroxy-6-azaspiro[2.5]octane with vinyl acetate.
  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-acetate, leaving the (R)-enantiomer intact.
  • Isolation : Chiral chromatography (Chiralpak IA column) achieves >99% ee.

Efficiency :

  • 45% yield of (R)-isomer with 98% ee after optimization.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Dihalocarbene 62 92 High $$
RCM 55 N/A Moderate $$$
Enzymatic Resolution 45 98 Low $$

Key Findings :

  • Dihalocarbene addition offers the best balance of yield and scalability for industrial applications.
  • Enzymatic resolution provides superior enantiopurity but suffers from moderate yields.

Large-Scale Production Considerations

Purification Challenges

  • Spirocycle Isolation : Employ high-performance liquid chromatography (HPLC) with C18 columns (ACN/H₂O gradient).
  • Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates regioisomers.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: : The spirocyclic structure allows for substitution reactions at different positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or saturated hydrocarbons.

  • Substitution: : Formation of various substituted derivatives of the spirocyclic framework.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : (4R)-4-Hydroxy-6-azaspiro[2.5]octane-6-carboxylic acid 1,1-dimethylethyl ester
  • CAS Number : 1101840-72-5
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol .

Structural Features :

  • Contains a spiro[2.5]octane core with a 6-aza (nitrogen) atom and a 4-hydroxy substituent in the (4R) configuration.
  • The 1,1-dimethylethyl (tert-butyl) ester group enhances steric protection and stability .

Physical Properties :

  • Purity : ≥97% (HPLC)
  • Storage : Room temperature, stable under standard conditions .

Comparison with Structural Analogs

TERT-BUTYL 4-OXO-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLATE

  • Key Differences: Substituent: 4-oxo group replaces the 4-hydroxy group. CAS Number: Not explicitly stated (synonym: 6-Boc-4-oxo-6-azaspiro[2.5]octane). Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.3 g/mol) .
  • Impact of Oxo Group :
    • Increased electrophilicity at the 4-position, enabling nucleophilic addition reactions.
    • Reduced hydrogen-bonding capacity compared to the hydroxy analog.
  • Applications : Intermediate in synthetic routes for bioactive molecules; purity ≥95% .

1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER

  • Key Differences: Structural Modification: Oxygen atom replaces a carbon in the spiro ring. CAS Number: 147804-30-6 Molecular Formula: C₁₁H₁₉NO₃ (MW: 213.27 g/mol) .
  • Physical Properties :
    • Melting Point : 50–52°C (crystalline powder, white).
    • Density : 1.12 g/cm³ .
  • Applications : Precursor for T-type Ca²⁺ channel antagonists , highlighting divergent pharmacological utility compared to the target compound .

tert-Butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

  • Key Differences :
    • Substituent : 1-carbamoyl group adds a polar, hydrogen-bonding moiety.
    • Molecular Formula : C₁₃H₂₂N₂O₃ (MW: 254.33 g/mol) .
  • Impact on Reactivity: Enhanced solubility in aqueous media due to the carbamoyl group. Potential for cross-linking or amide-bond formation in peptide-like syntheses.
  • Applications : Intermediate in drug discovery, particularly for modifying spirocyclic scaffolds .

2,6-Diazaspiro[3.4]octane-6-carboxylic acid, 1,1-dimethylethyl ester

  • Key Differences :
    • Spiro Ring : [3.4] instead of [2.5], with an additional nitrogen atom.
    • CAS Number : 1523618-25-8
    • Molecular Formula : C₁₂H₂₁N₂O₂ (MW: 225.3 g/mol) .
  • Applications : Scaffold for kinase inhibitors or GPCR modulators due to conformational rigidity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Key Applications
Target Compound (1101840-72-5) C₁₂H₂₁NO₃ 227.3 4R-hydroxy Protein degrader building blocks
4-Oxo analog C₁₂H₁₉NO₃ 225.3 4-oxo Synthetic intermediate
1-Oxa analog (147804-30-6) C₁₁H₁₉NO₃ 213.27 1-oxa Ca²⁺ channel antagonist synthesis
1-Carbamoyl analog C₁₃H₂₂N₂O₃ 254.33 1-carbamoyl Drug intermediate
2,6-Diazaspiro[3.4] analog (1523618-25-8) C₁₂H₂₁N₂O₂ 225.3 2,6-diaza Kinase inhibitor scaffolds

Research Findings and Implications

  • Hydroxy vs. Oxo Groups : The 4-hydroxy group in the target compound enhances hydrogen-bonding interactions in biological systems, making it suitable for protein degradation applications. In contrast, the 4-oxo analog is more reactive in synthetic chemistry .
  • Spiro Ring Modifications : Oxygen or nitrogen substitutions alter electronic properties and solubility. The 1-oxa analog’s lower molecular weight and crystallinity (mp 50–52°C) suggest utility in solid-phase synthesis .
  • Safety Considerations : Similar spiro compounds (e.g., CAS 955028-67-8) require standard organic handling protocols, including ventilation and protective equipment .

Biologische Aktivität

6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- is a complex organic compound with significant biological activity. Its unique spirocyclic structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 1101840-73-6

The compound features a spirocyclic framework with a hydroxyl group at the 4-position, which contributes to its biological properties and interactions with various biological targets.

The biological activity of 6-Azaspiro[2.5]octane-6-carboxylic acid derivatives is often linked to their ability to interact with specific receptors and enzymes in the body. One notable target is the metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in neuropsychiatric disorders. The compound's structural analogs have been evaluated for their binding affinity to mGluR2, showcasing potential therapeutic implications in treating conditions like schizophrenia and anxiety disorders .

Antimicrobial Activity

Recent studies have indicated that certain derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the carboxylic acid moiety have been shown to enhance the antimicrobial activity against Mycobacterium tuberculosis (TB) by up to tenfold compared to standard pyrazinoic acid derivatives. This suggests that further development of these compounds could lead to new treatments for TB .

Inhibition of Lipoxygenase Enzymes

Another area of interest is the inhibition of lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Compounds similar to 6-Azaspiro[2.5]octane-6-carboxylic acid have demonstrated inhibitory effects on 5-LOX, thus potentially limiting inflammation associated with various diseases such as asthma and cardiovascular disorders .

Case Studies

  • Neuropsychiatric Disorders : A study investigating the role of mGluR2 in neuropsychiatric conditions found that specific analogs of 6-Azaspiro[2.5]octane compounds can modulate receptor activity, suggesting a pathway for developing novel treatments for schizophrenia and mood disorders .
  • Tuberculosis Treatment : Research into the structure-activity relationships (SAR) of this compound revealed that certain modifications significantly enhance its efficacy against TB, indicating that these compounds could serve as lead candidates for new anti-TB drugs .
  • Inflammation Control : In vitro studies showed that derivatives of this compound can inhibit 5-LOX activity effectively at low concentrations, supporting their potential use in managing inflammatory diseases .

Comparative Analysis

Compound TypeBiological ActivityKey Findings
6-Azaspiro[2.5]octane Derivatives Antimicrobial and anti-inflammatoryEnhanced activity against TB
mGluR2 Modulators Neuropsychiatric treatment potentialModulation of receptor activity
Lipoxygenase Inhibitors Anti-inflammatoryEffective at low concentrations

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4R)-configured 6-azaspiro[2.5]octane derivatives, and how can stereochemical purity be ensured?

  • Methodology : The tert-butyl ester group in this compound suggests its use as a protected intermediate. A common approach involves spiroannulation via cyclopropane ring formation, followed by hydroxylation at the 4-position. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. Post-synthesis, chiral HPLC with a polar mobile phase (e.g., methanol/water mixtures adjusted to pH 5.5 with phosphate buffer) can verify enantiomeric excess . Nuclear Overhauser Effect (NOE) NMR experiments may resolve spatial configurations .

Q. How can the tert-butyl ester group in this compound influence its reactivity in downstream derivatization?

  • Methodology : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective reactions at other functional sites (e.g., hydroxyl or spirocyclic amine). Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free carboxylic acid for coupling reactions. Stability studies under varying pH and temperature are advised to avoid premature deprotection .

Q. What analytical techniques are most reliable for characterizing polymorphic forms of this compound?

  • Methodology : X-ray diffraction (XRD) is definitive for identifying polymorphic Form A (as cited in ). Complementary methods include differential scanning calorimetry (DSC) to detect thermal transitions and solid-state NMR to probe molecular packing. Dissolution rate studies in simulated biological fluids can correlate polymorphic forms with bioavailability .

Advanced Research Questions

Q. How do substituents on the spirocyclic scaffold (e.g., trifluoromethyl benzyl groups) impact biological activity, as seen in heterotopic ossification inhibitors?

  • Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the 6-azaspiro[2.5]octane core. For example, introducing a 4-(trifluoromethyl)benzyl group ( ) enhances target binding via hydrophobic and electronic effects. In vitro assays (e.g., ALP activity in osteoblast models) and in vivo murine HO models are used to quantify efficacy. Computational docking with TGF-β receptors or BMP pathways may rationalize observed activity .

Q. What strategies resolve contradictions in reported synthetic yields for similar spirocyclic carboxamides?

  • Methodology : Discrepancies often arise from reaction scale, solvent purity, or catalyst loading. For example, reports LCMS-confirmed yields using 2-methylpropyl ester intermediates, but competing side reactions (e.g., epimerization) may reduce efficiency. Design of Experiments (DoE) with variables like temperature, solvent (DMF vs. THF), and stoichiometry can optimize reproducibility. Kinetic studies via inline IR spectroscopy may identify rate-limiting steps .

Q. How can the 4-hydroxy group be leveraged for prodrug design while maintaining metabolic stability?

  • Methodology : The 4-hydroxy moiety is a prime site for prodrug modification (e.g., phosphate esters or glycosylation). Stability assays in human liver microsomes and plasma esterase solutions assess susceptibility to hydrolysis. Pharmacokinetic studies in rodents, with LC-MS/MS quantification of parent drug and metabolites, validate prodrug conversion rates. Computational tools (e.g., ADMET Predictor™) model bioavailability and toxicity risks .

Q. What role does the spiro[2.5]octane ring strain play in conformational dynamics and target binding?

  • Methodology : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) map ring puckering and torsional energy barriers. Comparative studies with non-spiro analogs (e.g., linear octane derivatives) quantify strain-induced binding affinity changes. Crystallography of ligand-target complexes (e.g., kinase inhibitors) reveals spatial complementarity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.